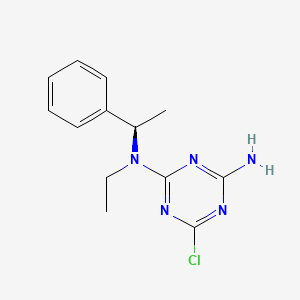
Ethyl 2-fluoro-5-hydroxyphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-hydroxyphenylacetate typically involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-fluoro-5-hydroxyphenylacetic acid+ethanolH2SO4Ethyl 2-fluoro-5-hydroxyphenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-5-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-fluoro-5-hydroxybenzaldehyde.
Reduction: Ethyl 2-fluoro-5-hydroxyphenylethanol.
Substitution: 2-substituted-5-hydroxyphenylacetates.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-5-hydroxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-hydroxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.
Ethyl 2-fluoro-4-hydroxyphenylacetate: The hydroxyl group is at the 4-position instead of the 5-position, which can influence the compound’s chemical properties and interactions with biological targets.
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
672931-29-2 |
|---|---|
Fórmula molecular |
C10H11FO3 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
ethyl 2-(2-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
Clave InChI |
JVFVOPIGUOHOAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


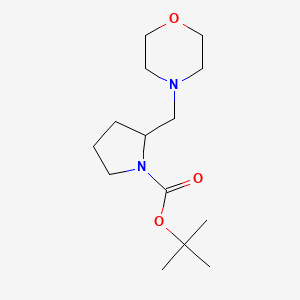

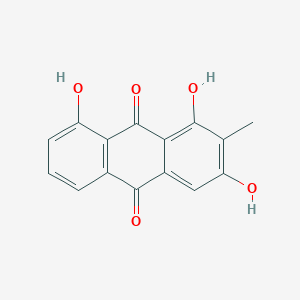
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
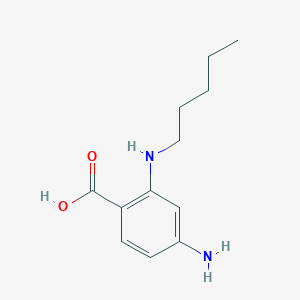
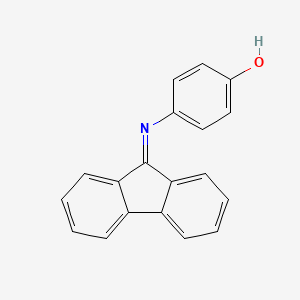
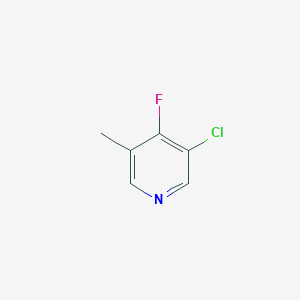
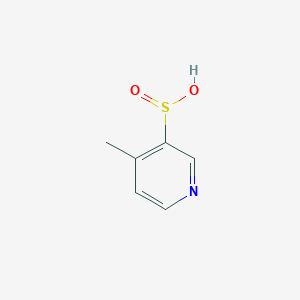
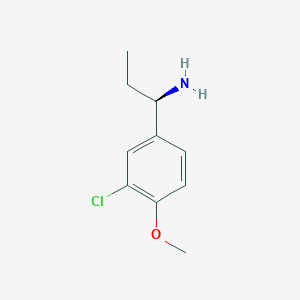

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
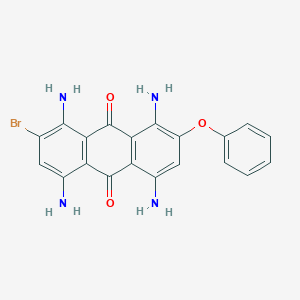
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
